cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
Overview
Description
The compound “cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis .
Molecular Structure Analysis
The molecular formula of the compound is C22H23NO4 . The structure includes a cyclohexane ring, an amino group, a carboxylic acid group, and a fluorenylmethyloxycarbonyl (Fmoc) group .Physical and Chemical Properties Analysis
The molecular weight of the compound is 365.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information .Scientific Research Applications
Molecular Conformations in Aqueous Solution
Research has explored the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, closely related to the chemical . These structures have been studied through proton and carbon-13 NMR, as well as molecular orbital methods, revealing that both isomers exist in zwitterionic forms in aqueous solution and prefer staggered conformations (Yanaka et al., 1981).
Synthesis and Potential Antitumor Activity
A derivative of cis-4-aminocyclohexanecarboxylic acid, cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid, has been synthesized and evaluated for its potential antitumor activity against murine Lewis lung carcinoma (Johnston et al., 1984).
Synthesis of Fluoren-9-ones
Research involving the synthesis of fluoren-9-ones, which are related to the fluorenyl moiety in the compound of interest, has been conducted. This involves the reaction of ethyl cyclohexene-1-carboxylate with various aromatic substrates (Ramana & Potnis, 1993).
Large-Scale Synthesis of FMOC-Protected Amino Acids
Research has described the large-scale synthesis of FMOC-protected non-proteogenic amino acids, including a process for converting commercially available amino acids into their FMOC derivatives. This research is pertinent due to the use of FMOC, which is part of the chemical name (Dener et al., 2001).
Preferred Conformations and Self-Association Modes
The N-fluoren-9-methoxycarbonyl derivatives of amino acids have been studied for their preferred conformations and modes of self-association, both in solution and in solid states. This research is relevant due to the presence of the fluoren-9-ylmethoxycarbonyl group in the compound (Valle et al., 1984).
Synthesis of Fmoc-Protected β-Amino Acids
The synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids by the Arndt-Eistert protocol has been reported, demonstrating an efficient method for producing enantiomerically pure N-Fmoc-protected β-amino acids (Ellmerer-Müller et al., 1998).
Self-Assembled Structures Formed by Fmoc Modified Amino Acids
Studies have examined the self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids, revealing various morphologies such as flower-like and tube-like structures (Gour et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZQTCLNVHZQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147900-45-6, 583870-83-1 | |
Record name | (1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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